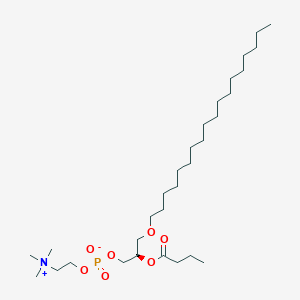
Gum arabic
Descripción general
Descripción
Gum Arabic, also known as Acacia Gum, is a natural branched-chain multifunctional hydrocolloid. It is a highly neutral or slightly acidic, arabino-galactan-protein complex containing calcium, magnesium, and potassium . It is a dried exudate obtained from the stem and branches of Acacia trees, mainly Acacia senegal and Acacia seyal . It has numerous applications, particularly in the food industry and in areas such as ceramics, painting, photography, and printmaking .
Synthesis Analysis
This compound is harvested at the end of the rainy season in sub-Saharan Africa, being collected from wild mature A. senegal and A. seyal trees that are usually between 5 and 25 years old . Incisions are introduced in the stems and branches of the trees, and the surrounding bark is stripped. Gum seeps into the incisions within several weeks. As it dries upon exposure to air, it forms a nodule . There are also studies on the encapsulation of gallic acid using this compound to increase its bioavailability .
Molecular Structure Analysis
The chemical composition of this compound is complex. The side chains comprise two to five 1,3-linked -D-galactopyranosyl units, joined to the main chain by 1,6-linkages. Both the main and the side chains contain units of -L-arabinofuranos, -L-rhamnopyranosyl, -D-glucopyranosyl, and 4-O-methyl–D-glucopyranosyl .
Chemical Reactions Analysis
This compound has been used in various chemical reactions. For instance, it has been used in the encapsulation of gallic acid into nanoparticles to increase its bioavailability . It has also been used in the formation of physically cross-linked polymer hydrogels .
Physical And Chemical Properties Analysis
This compound is a water-soluble exudate that comes primarily from two species of acacia in sub-Saharan Africa, Acacia senegal and A. seyal . The physical properties of this compound established as quality parameters include moisture, total ash, volatile matter, and internal energy .
Aplicaciones Científicas De Investigación
1. Global Research Analysis
Gum Arabic (GA) has seen a significant global increase in research publications post-2015, with the United States, India, and the United Kingdom leading in collaborative research. Key institutions like Wrexham Glyndwr University, University of Edinburgh, and the University of Khartoum have been at the forefront of this research, primarily focusing on its applications in the food and pharmaceutical industries (Musa et al., 2021).
2. Use in Microencapsulation
This compound has been effectively used as a wall material in the freeze-drying microencapsulation of C-phycocyanin, a pigment with antioxidant properties. It demonstrates high encapsulation efficiency and improves the thermal stability and antioxidant activity of the microencapsulated product. This makes it suitable for use in food, cosmetics, biotechnology, and nutraceutical industries (Pan-utai & Iamtham, 2020).
3. Diverse Applications in Food and Medicine
This compound's low solution viscosity and safety status have made it popular in the food industry for its emulsifying, stabilizing, and shelf-life enhancing properties. Recent literature also points to its potential in drug delivery, sensor technology, tumor imaging, and nanotechnology, highlighting its wide spectrum of utility (Patel & Goyal, 2015).
4. Modification for Enhanced Properties
Research on modifying this compound through enzymatic processes has shown that it can acquire new properties like color change, improved solubility, and significant antioxidant properties. These modifications can expand its application fields in various industries (Vuillemin et al., 2020).
5. Emulsion Stabilization
This compound's role in stabilizing oil-in-water emulsions has been studied extensively. Its composition of amphiphilic species and protein-polysaccharide conjugates enables it to form a stable interfacial layer, resisting mechanical stresses and maintaining long-term metastability. This property is crucial for its use in the food industry as an additive (Atgié et al., 2019).
6. Anticorrosive Properties
This compound has emerged as a sustainable and environmentally friendly anticorrosive material. Its glycoproteins and polysaccharide composition, with electron-rich polar sites, enable it to adsorb onto metallic surfaces and act as an effective anticorrosive agent, offering an eco-friendly alternative to traditional inhibitors (Verma & Quraishi, 2021).
Mecanismo De Acción
Target of Action
Arabic gum, also known as gum acacia or YG58641, is a natural branched-chain multifunctional hydrocolloid . It primarily targets the gastrointestinal tract, where it interacts with the mucosal wall . It also targets the liver and kidneys, affecting various metabolic processes .
Mode of Action
Arabic gum’s mode of action is primarily through its interaction with the gastrointestinal tract. It has excellent emulsifying properties and low solution viscosity , which allows it to form a thick, viscous gel when dissolved in water . This gel can stabilize oil-in-water emulsions, making it a preferred choice for use as a natural emulsifier in various food and beverage applications .
Biochemical Pathways
Arabic gum affects several biochemical pathways. It has antioxidant properties and can affect renal function, blood glucose concentration, intestinal absorption, and lipid metabolism . It also plays a role in tooth mineralization and affects hepatic macrophages .
Pharmacokinetics
It is known that it can be absorbed in the intestine . Its absorption is influenced by the glucose transport pathway .
Result of Action
The molecular and cellular effects of Arabic gum’s action are diverse. It has been shown to have antioxidant properties, affecting renal function, blood glucose concentration, and lipid metabolism . It also affects tooth mineralization and hepatic macrophages . In addition, it has been reported to contribute to the maintenance of the mucosal wall and to produce a significant decrease in blood plasma cholesterol levels .
Action Environment
The action of Arabic gum is influenced by environmental factors. For example, the restoration of agroforestry systems with gum arabic trees can protect annual crops against increased moisture stress, improving the resilience of the livelihoods of poor smallholder farmers . Furthermore, the yield of gum arabica in Sudan is impacted by moisture stress due to climate change .
Direcciones Futuras
There are scopes of increasing Gum Arabic production in Africa by bringing more area under Acacia senegal plantation and planting these trees on field boundaries in potential this compound producing countries . There are also studies on the potential use of this compound in the preservation of fresh fruits and vegetables .
Análisis Bioquímico
Biochemical Properties
Arabic Gum plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a variety of biochemical and physical properties .
Cellular Effects
Arabic Gum has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Arabic Gum at the molecular level is intricate. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Arabic Gum change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Arabic Gum vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Arabic Gum is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
Arabic Gum is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Arabic Gum and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
For more in-depth information, please refer to the original research articles and reviews .
Propiedades
IUPAC Name |
ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C2H6/c6*1-2/h6*1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOWYVZNNHYPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.CC.CC.CC.CC.CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gum arabic is a white powder. (NTP, 1992), Solid; [Merck Index] Colorless, white, or yellowish-brown solid with practically no odor; [HSDB] Beige powder; [Sigma-Aldrich MSDS] | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | GUM ARABIC | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20445 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Acacia | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/863 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
50 to 100 mg/mL at 64 °F (NTP, 1992), READILY SOL IN WATER, Insol in alc. Sol in glycerol and in propylene glycol, but prolonged heating (several days) may be necessary for complete soln (about 5%), Almost completely sol in twice its weight of water., INSOL IN MOST ORGANIC SOLVENTS, Completely soluble in hot and cold water; yielding a viscous solution of mucilage; insoluble in alcohol. | |
| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 89 | |
| Record name | GUM ARABIC | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20445 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 89 | |
| Record name | ACACIA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.35 to 1.45 (NTP, 1992), 1.35-1.49 (samples dried @ 100 °C are heavier) | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 3 | |
| Record name | GUM ARABIC | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20445 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 3 | |
| Record name | ACACIA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
WHEN APPLIED LOCALLY TO IRRITATED OR ABRADED TISSUES, DEMULCENTS TEND TO COAT SURFACE &, BY MECHANICAL MEANS, PROTECT UNDERLYING CELLS FROM STIMULI THAT RESULT FROM CONTACT WITH AIR OR IRRITANTS IN ENVIRONMENT. /DEMULCENTS/, DEMULCENTS /EG ACACIA/ ACT BY COATING IRRITATED PHARYNGEAL MUCOSA & THEY MAY HAVE BRIEF ANTITUSSIVE EFFECT ON COUGH SECONDARY TO SUCH IRRITATION. /DEMULCENTS/ | |
| Details | American Medical Association, AMA Department of Drugs, AMA Drug Evaluations. 3rd ed. Littleton, Massachusetts: PSG Publishing Co., Inc., 1977., p. 663 | |
| Record name | ACACIA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Spheroidal tears up to 32 mm in diameter; also flakes and powder, COLORLESS OR HAS A YELLOWISH-BROWNISH HUE, WHEN GROUND, IT IS WHITE POWDER, Thin flakes, powder, granules, or angular fragments; color white to yellowish white; mucilaginous consistency | |
CAS RN |
9000-01-5 | |
| Record name | GUM ARABIC | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20445 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Gum arabic | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gum arabic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACACIA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene](/img/structure/B3068789.png)

![3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3068793.png)


![(S)-1-[(S)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B3068801.png)






